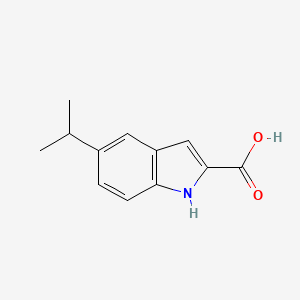

5-isopropyl-1H-indole-2-carboxylic acid

Descripción

Significance of the Indole (B1671886) Nucleus in Medicinal Chemistry and Biological Sciences

The indole scaffold, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a structural motif of paramount importance in medicinal chemistry and biological sciences. mdpi.com Its prevalence in nature is exemplified by its presence in the essential amino acid tryptophan, the neurotransmitter serotonin, and the neurohormone melatonin. mdpi.com This natural occurrence has established the indole nucleus as a "privileged scaffold," meaning it is capable of binding to a wide range of biological targets with high affinity. mdpi.com

The unique electronic properties of the indole ring system, combined with its relatively rigid structure, allow it to participate in various non-covalent interactions with proteins and enzymes, including hydrogen bonding, hydrophobic interactions, and π-π stacking. This versatility has made it a central component in a multitude of approved drugs and clinical candidates targeting a wide spectrum of diseases, including cancer, microbial infections, inflammation, and neurological disorders. mdpi.com

Overview of Indole-2-carboxylic Acid as a Core Structure in Bioactive Compounds

Within the broad family of indole derivatives, those featuring a carboxylic acid group at the 2-position (indole-2-carboxylic acid) represent a particularly significant subclass. The carboxyl group at this specific position acts as a critical anchor or pharmacophore, often enabling chelation with metal ions in the active sites of metalloenzymes. mdpi.com This characteristic is crucial for the biological activity of many of these compounds.

Research has demonstrated that the indole-2-carboxylic acid core is a promising scaffold for developing inhibitors of various enzymes. For instance, derivatives have been designed and synthesized as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that are key targets in cancer immunotherapy. sci-hub.se Furthermore, this scaffold has been identified as a potent inhibitor of HIV-1 integrase, an essential enzyme for viral replication, by effectively chelating the two magnesium ions within the enzyme's active site. mdpi.comnih.gov

Research Landscape of Indole-2-carboxylic Acid Derivatives

The research landscape for indole-2-carboxylic acid derivatives is both broad and dynamic, spanning multiple therapeutic areas. The ability to modify the core structure at various positions on the indole ring allows for the fine-tuning of pharmacological activity and the development of compounds with high specificity and potency.

Key areas of investigation include:

Antiviral Agents: As noted, a significant research focus has been on developing indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comnih.govrsc.org Structural optimizations on the core have led to derivatives with substantially increased inhibitory effects. mdpi.com

Anticancer Agents: The scaffold is being explored for its potential in oncology. Studies have identified indole-2-carboxylic acid benzylidene-hydrazides as potent inducers of apoptosis (programmed cell death) in cancer cells, with tubulin polymerization inhibition being a likely mechanism of action. nih.gov Other derivatives have been synthesized to target the 14-3-3η protein, which is overexpressed in several cancers and contributes to oncogenic signaling. mdpi.com

Antioxidant and Antimicrobial Agents: Researchers have also synthesized ester and amide derivatives of indole-2-carboxylic acid and evaluated their antioxidant and antimicrobial properties. fabad.org.treurjchem.com Certain derivatives have shown potent antioxidant activity, while others have demonstrated moderate antimicrobial and antifungal effects. fabad.org.tr

The following table summarizes some of the biological activities investigated for the indole-2-carboxylic acid scaffold.

Emergence of 5-isopropyl-1H-indole-2-carboxylic acid in Research Contexts

The specific compound, this compound, also known as 5-(propan-2-yl)-1H-indole-2-carboxylic acid, is emerging within the research landscape primarily as a chemical building block for organic synthesis. chemscene.com While extensive biological studies dedicated specifically to this molecule are not widely published, its availability from commercial suppliers indicates its utility in the synthesis of more complex molecules for drug discovery and materials science. chemscene.comlookchem.com

The presence of the isopropyl group at the 5-position of the indole ring provides a lipophilic (fat-soluble) substituent that can influence the compound's pharmacokinetic properties and its interaction with hydrophobic pockets in biological targets. The core indole-2-carboxylic acid structure provides the key reactive handles for further chemical modification, such as esterification or amidation at the carboxylic acid, and substitution at the indole nitrogen. clockss.org

Its emergence is therefore not as a standalone therapeutic agent but as a valuable starting material for creating libraries of novel indole derivatives. Researchers can leverage the known synthetic routes for indole-2-carboxylates to incorporate this specific building block into larger molecules designed to probe the structure-activity relationships of the aforementioned biological targets. clockss.org

The key chemical properties of this compound are listed below.

Structure

3D Structure

Propiedades

IUPAC Name |

5-propan-2-yl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7(2)8-3-4-10-9(5-8)6-11(13-10)12(14)15/h3-7,13H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOMWKBVELXWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407671 | |

| Record name | 5-isopropyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383132-39-6 | |

| Record name | 5-isopropyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Indole 2 Carboxylic Acids

General Synthetic Approaches to Indole-2-carboxylic Acid Scaffolds

The construction of the indole-2-carboxylic acid core can be achieved through several reliable synthetic strategies. These methods offer pathways to a wide array of substituted indoles by varying the starting materials.

Fischer Indole (B1671886) Synthesis and its Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for preparing substituted indoles. thermofisher.combyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comwikipedia.org To produce indole-2-carboxylic acids or their esters, a pyruvate (B1213749) derivative, such as pyruvic acid or an ethyl pyruvate, is used as the carbonyl component. orgsyn.org

The general mechanism begins with the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Subsequent protonation triggers a combichemistry.comcombichemistry.com-sigmatropic rearrangement, leading to a diimine intermediate. This intermediate undergoes cyclization and the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org

A variety of acid catalysts can be employed to facilitate the reaction, including both Brønsted and Lewis acids. The choice of catalyst can influence the reaction conditions and selectivity. wikipedia.orgrsc.org

Table 1: Common Acid Catalysts in Fischer Indole Synthesis

| Catalyst Type | Examples |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric acid (PPA), p-Toluenesulfonic acid (PTSA) wikipedia.orgrsc.org |

| Lewis Acids | Boron trifluoride (BF₃), Zinc chloride (ZnCl₂), Aluminum chloride (AlCl₃) wikipedia.org |

A notable adaptation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, thereby expanding the scope of the reaction. wikipedia.org

Condensation and Reduction Strategies

Alternative routes to indole-2-carboxylic acids involve condensation reactions followed by reductive cyclization. A prominent example is based on the condensation of an o-nitrotoluene with diethyl oxalate. This reaction, typically carried out in the presence of a base like sodium ethoxide, forms an o-nitrophenylpyruvate ester. orgsyn.org

The subsequent step is the reductive cyclization of the o-nitrophenylpyruvate intermediate. This transformation closes the five-membered pyrrole (B145914) ring to furnish the indole scaffold. Various reducing agents can be employed for this purpose, including ferrous sulfate (B86663) with ammonium (B1175870) hydroxide (B78521), sodium hydrosulfite, or catalytic hydrogenation over a platinum catalyst. orgsyn.orggoogle.com This sequence provides a reliable pathway to ethyl indole-2-carboxylate, which can then be hydrolyzed to the corresponding carboxylic acid. orgsyn.org

Another condensation strategy involves the reaction of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. researchgate.netresearchgate.net This method can be facilitated by microwave irradiation in the presence of an ionic liquid, offering advantages such as high yields, shorter reaction times, and milder conditions. researchgate.netresearchgate.net

Synthesis via Organometallic Reactions

Organometallic chemistry offers powerful tools for the synthesis and functionalization of indoles. Palladium-catalyzed reactions, in particular, have been extensively developed. beilstein-journals.org For instance, the synthesis of 2-aroylindoles can be achieved through a one-pot domino reaction involving C,N-coupling, carbon monoxide insertion, and a Suzuki-Miyaura coupling, starting from 2-gem-dibromovinylaniline. beilstein-journals.org

Carbonylative approaches provide a direct method for introducing the carboxylic acid or ester functionality. The palladium-catalyzed heterocyclization/alkoxycarbonylation of 2-alkynylaniline imines in the presence of carbon monoxide and an alcohol yields indole-3-carboxylic esters. beilstein-journals.org Furthermore, organometallic reagents like Grignard reagents and organolithium compounds can react with esters of indole-2-carboxylic acids. libretexts.org While a reaction with an excess of these strong nucleophiles typically leads to the formation of tertiary alcohols, more selective transformations can be achieved with less reactive organometallic species like Gilman or organocadmium reagents to potentially yield ketone derivatives. libretexts.org

Synthetic Routes to 5-isopropyl-1H-indole-2-carboxylic Acid and its Precursors

The synthesis of the specifically substituted this compound involves a multi-step process that often begins with the construction of a suitable precursor, such as an ester, which is then hydrolyzed in the final step.

Esterification of Indole-2-carboxylic Acid

Esterification is a fundamental reaction used to protect the carboxylic acid group or to create precursors for further transformations. Indole-2-carboxylic acid can be readily converted to its corresponding esters, such as ethyl or methyl esters. nih.govnih.gov

A common and efficient method involves a two-step procedure. First, the carboxylic acid is treated with thionyl chloride (SOCl₂) to form the more reactive acyl chloride intermediate. nih.gov The excess thionyl chloride is removed, and the resulting crude acyl chloride is then dissolved in an appropriate alcohol, such as absolute ethanol, to yield the desired ethyl ester, ethyl 1H-indole-2-carboxylate, often in high yield. nih.gov This method avoids the equilibrium limitations of direct Fischer esterification. Alternatively, direct esterification can be achieved by reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric or hydrochloric acid. orgsyn.org

Preparation of Ethyl 5-isopropyl-1H-indole-2-carboxylate

The synthesis of ethyl 5-isopropyl-1H-indole-2-carboxylate, the direct precursor to the target acid, is most effectively accomplished using the Fischer indole synthesis. This approach builds the substituted indole ring system in a convergent manner.

The key starting materials for this synthesis are 4-isopropylphenylhydrazine and ethyl pyruvate. The reaction proceeds by heating these two components in the presence of an acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid and acetic acid. orgsyn.org The 4-isopropylphenylhydrazine first condenses with the ketone of ethyl pyruvate to form the corresponding phenylhydrazone. Under the acidic conditions, this intermediate undergoes the characteristic combichemistry.comcombichemistry.com-sigmatropic rearrangement and cyclization, ultimately forming the indole ring with the isopropyl group at the 5-position and the ethoxycarbonyl group at the 2-position.

Table 2: Synthesis of Ethyl 5-isopropyl-1H-indole-2-carboxylate via Fischer Synthesis

| Reactant 1 | Reactant 2 | Catalyst (Example) | Product |

| 4-isopropylphenylhydrazine | Ethyl pyruvate | Polyphosphoric Acid (PPA) | Ethyl 5-isopropyl-1H-indole-2-carboxylate |

Following the successful synthesis and purification of the ethyl ester, the final step is the hydrolysis of the ester group to yield this compound. This is typically achieved under basic conditions, for example, by heating the ester with an aqueous solution of a base like sodium hydroxide or lithium hydroxide, followed by acidic workup to protonate the carboxylate salt. orgsyn.org

Derivatization Strategies of the Indole-2-carboxylic Acid Core

The indole-2-carboxylic acid framework allows for extensive derivatization at multiple positions, enabling the synthesis of a diverse library of compounds.

Substitutions at the Indole Nitrogen (N-substitution)

The nitrogen atom of the indole ring is a common site for substitution, which can significantly alter the molecule's properties. Alkylation of the indole nitrogen can be achieved using various alkyl halides in the presence of a base. A straightforward method involves using aqueous potassium hydroxide (KOH) in acetone (B3395972) with reagents like allyl bromide or benzyl (B1604629) bromide to yield the corresponding N-alkylated indole-2-carboxylates. mdpi.com By adjusting the amount of KOH and the reaction temperature, the initially formed ester can be hydrolyzed in the same pot to yield the N-alkylated carboxylic acid. mdpi.com

Another important N-substitution strategy is N-arylation. A copper-catalyzed decarboxylative N-arylation method allows for the coupling of indole-2-carboxylic acids with aryl halides. organic-chemistry.org This reaction typically uses a copper catalyst, such as Cu₂O, with a base like K₃PO₄ in a high-boiling solvent like N-methylpyrrolidone (NMP) at elevated temperatures. organic-chemistry.org This approach provides direct access to N-aryl indoles.

Table 1: N-Substitution Reactions of Indole-2-Carboxylic Acid Derivatives

| Reaction Type | Reagents & Conditions | Product Type | Yield | Reference |

| N-Alkylation | Allyl bromide, aq. KOH, Acetone, 20°C, 2h | Ethyl 1-allyl-1H-indole-2-carboxylate | High | mdpi.com |

| N-Alkylation | Benzyl bromide, aq. KOH, Acetone, 20°C, 2h | Ethyl 1-benzyl-1H-indole-2-carboxylate | High | mdpi.com |

| N-Arylation | Aryl halide, Cu₂O, K₃PO₄, NMP, 160°C, 12h | N-aryl indole | Up to 99% | organic-chemistry.org |

Modifications at the C-3 Position of the Indole Ring

The C-3 position of the indole ring is highly reactive and serves as a prime location for introducing a variety of substituents. Friedel-Crafts acylation is a common method to install acyl groups at this position. acs.org Using an acyl chloride and a Lewis acid like aluminum chloride, an acyl group can be added to an ethyl indole-2-carboxylate. acs.org The resulting ketone can then be reduced, for example by using triethylsilane, to afford a C-3 alkylated indole. acs.org

The Vilsmeier-Haack reaction is another effective method for functionalizing the C-3 position, typically to introduce a formyl group. rsc.orgnih.gov This reaction uses phosphoryl chloride (POCl₃) and DMF. The resulting 3-formyl derivative can be further transformed; for instance, it can be reduced to a hydroxymethyl group using reagents like isopropanolic aluminum. rsc.orgnih.gov Furthermore, palladium-catalyzed reactions such as the Buchwald-Hartwig amination can be used to introduce substituted anilines at a C-3 bromo-substituted indole-2-carboxylate. rsc.org

Table 2: C-3 Position Modification Reactions

| Reaction Type | Starting Material | Reagents & Conditions | Product | Yield | Reference |

| Friedel-Crafts Acylation | Ethyl 5-chloroindole-2-carboxylate | Acyl chloride, AlCl₃, 1,2-dichloroethane, reflux | Ethyl 3-acyl-5-chloroindole-2-carboxylate | N/A | acs.org |

| Vilsmeier-Haack | Ethyl 5-nitroindole-2-carboxylate | POCl₃, DMF, rt-50°C, 4h | Ethyl 3-formyl-5-nitroindole-2-carboxylate | 95% | rsc.orgnih.gov |

| Buchwald-Hartwig Amination | Ethyl 3-bromoindole-2-carboxylate | Substituted anilines, Pd(OAc)₂, Cs₂CO₃, Xphos, 1,4-dioxane, 110°C, 2-4h | Ethyl 3-(arylamino)-1H-indole-2-carboxylate | 60-86% | rsc.org |

Derivatization at the C-5 and C-6 Positions

Functionalization of the benzene (B151609) portion of the indole core, specifically at the C-5 and C-6 positions, is crucial for developing analogs with diverse properties. Starting with precursors like 5-nitroindole-2-carboxylic acid or 6-bromoindole-2-carboxylic acid allows for targeted modifications. rsc.orgnih.gov

For example, 6-bromoindole-2-carboxylic acid can be esterified and then subjected to a Buchwald-Hartwig cross-coupling reaction. nih.govmdpi.com This palladium-catalyzed reaction can introduce various substituted anilines, benzylamines, or phenethylamines at the C-6 position. nih.gov The resulting esters can then be hydrolyzed to the corresponding carboxylic acids. nih.govmdpi.com This strategy has been used to introduce halogenated benzene rings at the C-6 position, which can engage in π-π stacking interactions. rsc.orgnih.gov Similarly, a nitro group at the C-5 position can serve as a handle for further chemistry, such as reduction to an amino group which can then be acylated. rsc.org

Table 3: C-6 Position Derivatization via Buchwald-Hartwig Coupling

| Starting Material | Coupling Partner | Reagents & Conditions | Product Type | Yield (Coupling) | Reference |

| Ethyl 6-bromo-1H-indole-2-carboxylate | Substituted anilines/amines | Pd(OAc)₂, Cs₂CO₃, Xphos, 1,4-dioxane, 100°C, 2-4h | Ethyl 6-(substituted amino)-1H-indole-2-carboxylate | 68-85% | mdpi.com |

Carboxyl Group Transformations (e.g., Amidation, Esterification)

The carboxylic acid group at the C-2 position is a versatile functional handle for transformations such as esterification and amidation. Esterification is often performed as a protecting group strategy or to create ester derivatives. A common method involves reacting the carboxylic acid with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst like concentrated sulfuric acid at elevated temperatures. rsc.orgnih.gov

Amidation is widely used to couple the indole-2-carboxylic acid core with various amines. Standard peptide coupling reagents are effective for this transformation. For example, the carboxylic acid can be activated with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt), or with BOP reagent (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), followed by the addition of the desired amine. acs.orgnih.gov These reactions are typically carried out in aprotic solvents like DMF or dichloromethane. acs.orgnih.gov Another method involves converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), which then readily reacts with an amine to form the amide. tandfonline.com

Table 4: Carboxyl Group Transformations

| Transformation | Reagents & Conditions | Product | Reference |

| Esterification | Ethanol, Conc. H₂SO₄, 80°C, 2h | Ethyl indole-2-carboxylate | rsc.orgnih.gov |

| Amidation | Amine, BOP, DIPEA, DMF, rt, 4-12h | Indole-2-carboxamide | acs.org |

| Amidation | Amine, EDC·HCl, HOBt, DIPEA, CH₂Cl₂, rt, 3-12h | Indole-2-carboxamide | nih.gov |

| Amidation (via acid chloride) | 1. SOCl₂, Benzene, 80°C, 2h; 2. Amine, Chloroform, Pyridine, rt | N-substituted indole-2-carboxamide | tandfonline.com |

Advanced Computational and Spectroscopic Studies on Indole 2 Carboxylic Acids

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to predicting the structural and electronic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine a molecule's most stable three-dimensional arrangement (optimized geometry) and describe the distribution of its electrons.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. It is employed to predict geometric characteristics, optimal energy, and spectral properties. researchgate.net Studies on the parent compound, indole-2-carboxylic acid (ID2CA), have utilized the B3LYP/6-311++G(d,p) basis set to evaluate these parameters in both the gas phase and in various polar solvents like DMSO, methanol, and water. researchgate.net

Table 1: Selected Calculated Geometric Parameters for Indole-2-carboxylic Acid (Gas Phase)

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | C-C (ring) | 1.376 - 1.460 |

| Bond Length | N-H | 1.015 |

| Bond Length | O-H | 0.968 |

Data sourced from studies on the parent indole-2-carboxylic acid molecule. researchgate.net

Frontier Molecular Orbital (FMO) analysis investigates the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.com A smaller energy gap suggests higher reactivity. researchgate.net

For the parent indole-2-carboxylic acid, the HOMO is primarily localized over the indole (B1671886) ring system, indicating this is the region most likely to donate electrons in a reaction. mdpi.com Conversely, the LUMO is distributed across the carboxylic acid moiety and the adjacent pyrrole (B145914) ring, highlighting the molecule's electron-accepting regions. mdpi.com This distribution suggests that the indole portion acts as the nucleophilic center while the carboxylic group is electrophilic. mdpi.com The HOMO-LUMO energy gap for a related isoindole derivative was calculated to be 4.59 eV, indicating significant stability. mdpi.com The addition of an electron-donating isopropyl group at the 5-position would be expected to raise the HOMO energy level, potentially narrowing the energy gap and modulating the molecule's reactivity.

Table 2: Frontier Molecular Orbital Energies for a Related Isoindole Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.51 |

| LUMO | -1.92 |

| Energy Gap (ΔE) | 4.59 |

Data from a study on (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester. mdpi.com

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.net It is used to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are crucial for understanding intermolecular interactions and chemical reactivity. researchgate.netmdpi.com

In MEP maps, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. For indole-2-carboxylic acid, these negative potentials are concentrated around the oxygen atoms of the carboxylic group, identifying them as primary sites for hydrogen bonding and interactions with positive centers. researchgate.net Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. These are typically found around the hydrogen atoms of the carboxylic acid and the indole N-H group. researchgate.net The MEP analysis for indole-2-carboxylic acid derivatives confirms that the electrostatic potential is a key determinant of how the molecule will orient itself when approaching a biological receptor. researchgate.net

Molecular Dynamics (MD) Simulations and Binding Mode Predictions

Molecular dynamics simulations and related techniques predict how a ligand, such as 5-isopropyl-1H-indole-2-carboxylic acid, might bind to a target protein and the stability of the resulting complex.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, typically a protein receptor. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. nih.gov

Derivatives of indole-2-carboxylic acid have been successfully docked into the active sites of various enzymes. For instance, they have been identified as inhibitors of HIV-1 integrase. nih.govnih.gov Docking studies revealed that the indole core and the C2-carboxyl group are crucial for chelating two essential Mg²⁺ ions within the integrase active site. nih.govmdpi.com Further binding mode analysis showed that substituents on the indole ring can form additional interactions; for example, a halogenated benzene (B151609) ring at the C6 position was shown to engage in a π-π stacking interaction with a DNA base (dC20) near the active site. nih.gov In other studies, indole-2-carboxylic acid esters were docked into the active sites of cyclooxygenase (COX) enzymes, COX-1 and COX-2, to predict their selectivity. nih.gov The 5-isopropyl group in this compound would likely occupy a hydrophobic pocket within a target's active site, potentially enhancing binding affinity and selectivity.

Table 3: Examples of Molecular Docking Targets for Indole-2-Carboxylic Acid Scaffolds

| Compound Scaffold | Target Protein | Key Predicted Interactions |

|---|---|---|

| Indole-2-carboxylic acid | HIV-1 Integrase | Chelation of Mg²⁺ ions by indole core and carboxyl group. nih.govmdpi.com |

| 6-Halogenated benzene-indole-2-carboxylic acid | HIV-1 Integrase | π-π stacking with viral DNA. nih.gov |

| N-phenyl-indole-2-carboxylic acid ester | COX-2 | Binding within the active site, predicting selectivity. nih.gov |

| 6-acetamido-indole-2-carboxylic acid | IDO1/TDO | Binding to the active site of dual inhibitors. sci-hub.se |

While molecular docking provides a static picture of binding, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy of a ligand-protein complex. These calculations provide a more accurate estimation of binding affinity by considering factors such as solvation effects and molecular motion. researchgate.net

MMPBSA computations have been performed following molecular dynamics simulations to assess the stability and binding energies of indole-2-carboxylic acid with antioxidant proteins. researchgate.net These analyses help to refine the predictions made by initial docking studies by providing a quantitative measure of the binding strength. For indole-2-carboxylic acid derivatives designed as HIV-1 integrase inhibitors, such calculations would be critical to confirm that the docked conformation is energetically favorable and stable over time. nih.govnih.gov The results from these computations can rank potential drug candidates and explain the structure-activity relationships observed in biological assays. researchgate.net

Simulations of Ligand-Receptor Interactions

While specific, in-depth molecular docking studies exclusively featuring this compound are not widely detailed in peer-reviewed literature, the broader class of indole-2-carboxylic acid derivatives has been the subject of extensive computational analysis to predict their binding modes with various biological receptors. nih.govrsc.org These simulations are crucial in rational drug design, providing insights into the molecular interactions that govern the biological activity of these compounds. researchgate.net

Molecular docking studies on analogous indole-2-carboxylic acids reveal that the indole nucleus and the carboxylic acid group are key pharmacophoric features. rsc.orgresearchgate.net The carboxylic acid moiety, with its ability to act as a hydrogen bond donor and acceptor, frequently forms critical interactions with amino acid residues in the active site of target proteins. rsc.org Similarly, the N-H group of the indole ring often participates as a hydrogen bond donor. researchgate.net

In one study focusing on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, binding mode analysis showed that the indole nucleus could chelate with two Mg²⁺ ions within the enzyme's active site. rsc.org Further analysis of a derivative demonstrated that an attached halogenated benzene ring could effectively bind with viral DNA through π-π stacking interactions, highlighting the diverse binding capabilities of the scaffold. rsc.org For the this compound molecule, it is hypothesized that the isopropyl group at the C5 position would likely occupy a hydrophobic pocket within a target receptor, potentially enhancing binding affinity and selectivity.

| Molecular Moiety | Type of Interaction | Potential Interacting Partner in Receptor |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bonding, Ionic Interactions | Basic amino acid residues (e.g., Lysine, Arginine), Polar residues (e.g., Serine, Threonine), Metal ions (e.g., Mg²⁺, Zn²⁺) |

| Indole N-H | Hydrogen Bonding | Acidic or polar amino acid residues (e.g., Aspartate, Glutamate, Asparagine) |

| Indole Ring | π-π Stacking, Hydrophobic Interactions | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| 5-isopropyl Group | Hydrophobic (Van der Waals) Interactions | Nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine) |

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are indispensable for the structural confirmation and elucidation of novel compounds. For this compound, a combination of IR, UV-Visible, and NMR spectroscopy provides a comprehensive structural profile.

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. Carboxylic acids are known for a very broad O-H bond absorption in the range of 2500 to 3300 cm⁻¹. libretexts.org The C=O bond of the carboxyl group typically shows a strong absorption between 1710 and 1760 cm⁻¹. libretexts.org Studies on the closely related 5-methoxy-1H-indole-2-carboxylic acid identified a very strong band for the C=O stretching vibration at 1676 cm⁻¹ and a sharp band at 3342 cm⁻¹ assigned to the N-H stretching vibration. mdpi.comnih.gov The presence of the isopropyl group would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | Stretching | ~3350 | Medium, Sharp |

| Carboxyl O-H | Stretching | 2500-3300 | Strong, Broad |

| Aliphatic C-H (isopropyl) | Stretching | 2870-2960 | Medium |

| Aromatic C-H | Stretching | ~3100 | Medium |

| Carboxyl C=O | Stretching | ~1680-1710 | Strong |

| Aromatic C=C | Stretching | 1450-1600 | Medium-Weak |

| Transition Type | Expected λmax (nm) | Origin |

|---|---|---|

| π → π | ~290-300 | Indole Chromophore |

| π → π | ~270-280 | Indole Chromophore |

| π → π* | ~220-230 | Indole Chromophore |

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most definitive method for elucidating the precise molecular structure of organic compounds by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display a set of characteristic signals. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet far downfield, typically around 12 δ. libretexts.orglibretexts.org The indole N-H proton also appears as a broad singlet, generally between 11 and 12 δ. chemicalbook.com The isopropyl group will produce a distinctive pattern: a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons. fabad.org.tr The remaining protons on the indole ring (H-3, H-4, H-6, and H-7) will appear in the aromatic region, with their specific chemical shifts and coupling patterns confirming the substitution pattern.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | ~12.5-13.0 | Broad Singlet | N/A |

| N-H | ~11.8 | Broad Singlet | N/A |

| H-4 | ~7.6 | Doublet | J ≈ 8.5 |

| H-6 | ~7.1 | Doublet of Doublets | J ≈ 8.5, 1.8 |

| H-7 | ~7.5 | Doublet | J ≈ 1.8 |

| H-3 | ~7.2 | Singlet (or small doublet) | J ≈ 2.0 |

| -CH(CH₃)₂ | ~3.0 | Septet | J ≈ 7.0 |

| -CH(CH₃)₂ | ~1.2 | Doublet | J ≈ 7.0 |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-185 δ range. libretexts.org The eight carbons of the indole ring will have distinct signals, and the two different carbons of the isopropyl group will also be clearly identifiable, providing conclusive evidence for the compound's structure.

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| -COOH | ~163-165 |

| C-2 | ~138-140 |

| C-3 | ~103-105 |

| C-3a | ~128-130 |

| C-4 | ~122-124 |

| C-5 | ~144-146 |

| C-6 | ~119-121 |

| C-7 | ~112-114 |

| C-7a | ~135-137 |

| -CH(CH₃)₂ | ~34-36 |

| -CH(CH₃)₂ | ~24-26 |

Structure Activity Relationship Sar Studies of Indole 2 Carboxylic Acid Derivatives

Impact of Substituents on Biological Activities

Systematic modifications of the indole-2-carboxylic acid core have revealed critical insights into the structural requirements for affinity and efficacy at different biological targets. The following subsections detail the influence of substitutions at various positions of the indole (B1671886) nucleus.

The carboxylic acid group at the C-2 position of the indole ring is a crucial feature for the biological activity of many derivatives. This moiety is often involved in key interactions with biological targets. For instance, in the context of HIV-1 integrase inhibition, the indole core and the 2-carboxyl group can form a chelating triad with two magnesium ions (Mg²⁺) within the enzyme's active site. mdpi.comrsc.orgnih.gov This interaction is fundamental for the inhibitory activity, and esterification of this carboxyl group often leads to a significant decrease or complete loss of activity. nih.gov The necessity of the carboxylic acid group has also been demonstrated in the development of CysLT1 receptor antagonists, where its removal resulted in a 47-fold decrease in potency.

The C-3 position of the indole-2-carboxylic acid scaffold offers a significant opportunity for modulating pharmacological activity and introducing allosteric effects. The introduction of long-chain substituents at this position can markedly enhance the inhibitory activity of these compounds against enzymes like HIV-1 integrase. mdpi.com These substituents are thought to extend into and interact with hydrophobic cavities near the active site, thereby increasing the binding affinity. mdpi.com For example, the introduction of a long-chain p-trifluorophenyl or o-fluorophenyl group at C-3 significantly improved the HIV-1 integrase inhibitory activity of an indole-2-carboxylic acid derivative by 5.3-fold and 6.5-fold, respectively. mdpi.com

In the context of allosteric modulation, particularly for the cannabinoid CB1 receptor, the length of the alkyl chain at the C-3 position is a critical determinant of the allosteric effects. nih.gov Shorter alkyl groups, such as hydrogen or a methyl group, are generally preferred over longer chains like an ethyl group for enhancing the modulatory potency of indole-2-carboxamide derivatives at the CB1 receptor. nih.gov

Substitutions on the benzene (B151609) portion of the indole ring, specifically at the C-5 and C-6 positions, play a pivotal role in fine-tuning the biological activity of indole-2-carboxylic acid derivatives. For allosteric modulators of the CB1 receptor, an electron-withdrawing group at the C-5 position is considered a key structural requirement. nih.gov Halogen substitutions, such as chloro or fluoro groups at C-5, have been shown to enhance the potency of these modulators. nih.gov

In the realm of HIV-1 integrase inhibitors, the addition of halogenated anilines at the C-6 position has been found to markedly improve the inhibitory effect. mdpi.com This enhancement is attributed to the formation of π-π stacking interactions with the viral DNA. rsc.orgnih.gov Conversely, moving a substituent from the C-5 to the C-6 position can have a dramatic negative impact on binding affinity for some targets.

The following table summarizes the effects of various substituents at the C-5 and C-6 positions on the HIV-1 integrase inhibitory activity of a series of indole-2-carboxylic acid derivatives. mdpi.com

| Compound | C-6 Substituent | IC₅₀ (µM) |

| 16b | 2,4-difluorophenylamino | 1.70 |

| 19a | 3-fluoro-4-methoxyphenylamino | 1.05 |

| 19b | 2,4-difluorophenylamino | 1.21 |

While the C-2, C-3, C-5, and C-6 positions have been extensively studied, the impact of substituents at the N-1, C-4, and C-7 positions is also of interest for understanding the full SAR profile of indole-2-carboxylic acid derivatives.

N-1 Position: The indole nitrogen is often unsubstituted in many active derivatives, allowing it to participate in hydrogen bonding. However, N-alkylation has been explored. For instance, N-benzyl derivatives of indole-β-diketo acids have shown potent inhibition of HIV-1 integrase, suggesting that larger substituents at this position can be well-tolerated and may even enhance activity by increasing lipophilicity.

C-4 and C-7 Positions: The C-4 and C-7 positions are generally less explored. However, some studies have shown that substitutions at these positions are possible. For example, in the development of FBPase inhibitors, a series of 7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized and evaluated. In another study, the introduction of a chloro group at the C-4 position of certain indole derivatives was found to be important for their activity as NF-κB inhibitors.

C-5 Position: As mentioned previously, the C-5 position is a key site for modification. A variety of substituents are tolerated at this position, and their electronic properties can significantly influence the biological activity. For example, in a series of apoptosis inducers, a methyl group at C-5 was found to be beneficial, while a chloro group was also well-tolerated. nih.gov The table below illustrates the effect of C-5 substitution on the apoptotic activity of indole-2-carboxylic acid benzylidene-hydrazides. nih.gov

| Compound | C-5 Substituent | EC₅₀ (µM) in Caspase Activation Assay |

| 3a | Cl | >2 |

| 9a | CH₃ | 0.1 |

| 9b | Cl | 0.1 |

SAR Specific to 5-isopropyl-1H-indole-2-carboxylic Acid and its Analogues (where data exists)

There is currently a lack of specific structure-activity relationship (SAR) studies in the public domain for this compound and its direct analogues. While the general SAR of indole-2-carboxylic acids provides some predictive insights, dedicated studies on derivatives with a bulky, lipophilic isopropyl group at the C-5 position are needed to fully understand its influence on various biological targets. The electronic and steric properties of the isopropyl group could potentially lead to unique interactions with target proteins, warranting further investigation to elucidate its specific contribution to bioactivity.

Biological and Pharmacological Research of Indole 2 Carboxylic Acid Derivatives

Antiviral Activities

The enzyme HIV-1 integrase is a crucial target for antiviral therapy as it plays a key role in the viral life cycle. nih.govnih.gov Integrase strand transfer inhibitors (INSTIs) are effective at impairing viral replication, although the emergence of drug resistance necessitates the discovery of new inhibitor scaffolds. nih.govrsc.org Indole-2-carboxylic acid has been identified as a potent scaffold for developing new INSTIs. nih.govnih.gov The parent compound, indole-2-carboxylic acid, was found to inhibit the strand transfer activity of integrase with a half-maximal inhibitory concentration (IC₅₀) of 32.37 μM. rsc.org

Subsequent research has explored how substitutions on the indole (B1671886) ring affect inhibitory activity. In a study comparing the effect of different alkyl groups at the C5 position, a derivative with a C5 isopropyl substitution was compared to one with a less bulky ethyl group. The study found that the less bulky ethyl substituent (compound 56) was superior for integrase strand transfer inhibition compared to the isopropyl substituent (compound 43). nih.gov Further optimizations of the indole-2-carboxylic acid scaffold, such as the introduction of a C6-halogenated benzene (B151609) and a long branch at the C3 position, have led to derivatives with significantly increased inhibitory effects, with IC₅₀ values as low as 0.13 μM for compound 20a. nih.gov

Table 1: HIV-1 Integrase Inhibitory Activity of Selected Indole-2-carboxylic Acid Derivatives

| Compound | Description | IC₅₀ (μM) |

|---|---|---|

| Indole-2-carboxylic acid (1) | Parent Scaffold | 32.37 rsc.org |

| Compound 20a | Derivative with C3 and C6 modifications | 0.13 ± 0.02 nih.gov |

| Compound 17b | Derivative with C3 and C6 modifications | 0.39 ± 0.09 nih.gov |

| Compound 20b | Derivative with C3 and C6 modifications | 0.64 ± 0.06 nih.gov |

| Compound 17a | Derivative with C6 modification | 0.93 ± 0.07 nih.gov |

The mechanism of action for indole-2-carboxylic acid-based INSTIs involves critical interactions within the active site of the HIV-1 integrase enzyme. rsc.org The catalytic activity of integrase requires two divalent magnesium ions (Mg²⁺). researchgate.net Molecular docking studies have shown that the indole nucleus and the C2 carboxyl group of the indole-2-carboxylic acid scaffold chelate these two Mg²⁺ ions within the enzyme's active site. nih.govrsc.orgrsc.org This metal-chelating activity is crucial for inhibiting the enzyme's function. researchgate.net

In addition to metal chelation, π-stacking interactions contribute significantly to the binding and inhibitory activity of these compounds. A π-stacking interaction has been observed between the indole core and the deoxyadenosine (B7792050) residue (dA21) of the viral DNA. rsc.org Furthermore, the introduction of halogenated phenyl groups onto the indole scaffold can create effective π–π stacking interactions with the deoxycytidine residue (dC20) of the viral DNA, which enhances the binding force with the integrase. nih.govrsc.org These dual interactions—metal chelation and π-stacking—are key to the function of this class of inhibitors. rsc.org

Enzyme Inhibition Studies

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in the kynurenine (B1673888) pathway of tryptophan metabolism, which plays a role in immune suppression within the tumor microenvironment. nih.govuniupo.it Dual inhibitors of IDO1 and TDO are being investigated as a promising strategy in cancer immunotherapy. nih.govnih.gov However, based on the conducted research, no specific studies were found that investigate 5-isopropyl-1H-indole-2-carboxylic acid as a dual inhibitor of IDO1 and TDO.

Mitogen-activated protein kinase 14 (MAPK14), also known as p38α MAPK, is a key signaling molecule involved in various cellular processes and has been implicated in conditions like atherosclerosis. nih.govnih.gov Inhibition of MAPK14 is being explored for its therapeutic potential. nih.gov A review of available literature did not yield any research specifically evaluating the inhibitory activity of this compound against MAPK14.

Receptor Agonism and Modulation

Derivatives of the indole-2-carboxylic acid scaffold have been investigated for their ability to interact with various receptors. For instance, certain indole-2-carboxamides have been synthesized and characterized as allosteric modulators of the cannabinoid CB1 receptor. nih.govnih.gov Other research has explored indole-2-carboxamides as potential agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a target for pain and inflammation. mdpi.com Despite these studies on related structures, no specific research findings were identified concerning the receptor agonism or modulation properties of this compound itself.

G Protein-Coupled Receptor 17 (GPR17) Agonism

GPR17, an orphan receptor primarily expressed in the brain, has emerged as a potential drug target for inflammatory and neurodegenerative diseases. nih.gov Research has identified several indole-2-carboxylic acid derivatives as potent agonists for this receptor.

One of the key parent compounds in this area is 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951), which was found to be a moderately potent GPR17 agonist. nih.govnih.gov Subsequent structure-activity relationship (SAR) studies aimed at improving potency revealed several key insights. It was determined that substitutions at the indole's 1-, 5-, or 7-positions were detrimental to activity. nih.govresearchgate.net The 4-position tolerates only small substituents, while the 6-position can accommodate larger, lipophilic residues. nih.govnih.govacs.org

This research led to the development of more potent agonists. For instance, modifying the parent compound MDL29,951 by introducing different substituents at the 4- and 6-positions yielded derivatives with significantly enhanced activity. nih.gov Another study identified a novel indoline-derived phenolic Mannich base, CHBC, which also acts as a GPR17 agonist and exhibits cytotoxic effects on glioblastoma multiforme (GBM) cells, unlike MDL29,951. nih.govresearchgate.netacs.org

| Compound Name | Substituents | Potency (EC50) |

|---|---|---|

| PSB-18422 | 4-fluoro-6-bromo | 27.9 nM |

| PSB-18484 | 4-fluoro-6-iodo | 32.1 nM |

| PSB-1767 | 4-chloro-6-hexyloxy | 67.0 nM |

| PSB-17183 | 6-hexyloxy | 115 nM |

| PSB-1737 | 6-phenoxy | 270 nM |

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

Allosteric modulation of the Cannabinoid Receptor 1 (CB1) presents a novel therapeutic approach for fine-tuning GPCR functions, potentially offering benefits for conditions like pain and appetite disorders. nih.govnih.gov The indole-2-carboxamide structure has been identified as a promising scaffold for developing such modulators. nih.gov

The compound ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) is a well-studied example from this class. nih.gov Research into N-phenylethyl-1H-indole-2-carboxamides has shown that the carboxamide group at position 2 is essential for the stimulatory allosteric effect. acs.orgnih.gov Replacing the amide with an ester group abolishes this enhancing effect. unc.edu

SAR studies have further refined the understanding of this scaffold. While a chlorine atom at position 5 and an alkyl group at position 3 are beneficial, they are not strictly necessary for activity. acs.org However, C3 substituents have a significant impact on the allostery of the ligand. nih.gov Modifications to the phenethyl moiety have led to potent positive allosteric modulators, such as compounds bearing a dimethylamino or piperidinyl group at position 4 of the phenethyl ring. nih.gov For example, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide was identified as a robust CB1 allosteric modulator with a high binding cooperativity factor (α = 16.55) and potent antagonism of agonist-induced GTPγS binding. nih.gov Another derivative, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, exhibited an even higher binding cooperativity factor of 24.5. researchgate.net

| Compound | Description | Finding |

|---|---|---|

| Compound 13 | 5-chloro-N-(4-(dimethylamino)phenethyl)-1H-indole-2-carboxamide | EC50 = 50 nM |

| Compound 21 | 5-chloro-N-(4-(1-piperidinyl)phenethyl)-1H-indole-2-carboxamide | EC50 = 90 nM |

| ICAM-b | 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | Exhibited the strongest positive cooperativity for enhancing agonist binding. nih.gov |

| Compound 11j | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide | KB = 167.3 nM; α = 16.55 |

| Compound 12d | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide | KB = 259.3 nM; α = 24.5 |

Histamine-3 Receptor (H3R) Inverse Agonism

The Histamine-3 Receptor (H3R) is implicated in the regulation of food intake and body weight, making H3R inverse agonists potential therapeutics for obesity. nih.govacs.org Within the broader class of indole derivatives, the 5-hydroxyindole-2-carboxylic acid amide scaffold has been identified as a promising starting point for novel H3R inverse agonists. nih.govresearchgate.net

Extensive SAR studies on this series have led to the identification of potent compounds. nih.govacs.org One such compound, (4,4-difluoropiperidin-1-yl)[1-isopropyl-5-(1-isopropylpiperidin-4-yloxy)-1H-indol-2-yl]methanone, was found to effectively reduce food intake in diet-induced obese rats. nih.govresearchgate.net This research highlights how modifications of the indole-2-carboxylic acid core can produce compounds with specific inverse agonist activity at H3R.

Antioxidant Research and Mechanisms

Indole derivatives are known for their antioxidant properties, which are influenced by substitutions on the indole ring. fabad.org.tr Research on ester and amide derivatives of indole-2-carboxylic acid has demonstrated their potential as antioxidants through various mechanisms.

Studies have shown that N-substituted indole-2-carboxamide and ester derivatives can be potent antioxidants. fabad.org.tr For example, N-benzyl and N-(4-methoxybenzyl)-1H-indole-2-carboxamide showed excellent reducing power compared to the standard butylated hydroxytoluene (BHT). fabad.org.trresearchgate.net All tested ester and amide derivatives in one study exhibited more powerful Fe2+ chelating activity than Ethylenediaminetetraacetic acid (EDTA). fabad.org.trgazi.edu.tr While the scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals was less pronounced, some derivatives did show activity. fabad.org.tr The antioxidant activity of indole-2-carboxylic acid itself has also been investigated, with studies showing it inhibits lipid peroxidation. researchgate.net Furthermore, a dinuclear copper(II) complex of indole-2-carboxylic acid (ICA-Cu) displayed high antioxidant activity, with the highest inhibitory effects on the ABTS radical (94% inhibition at 60 µM). mdpi.com

| Derivative Type | Antioxidant Mechanism | Key Findings |

|---|---|---|

| Ester and Amide Derivatives | Reducing Power, Metal Chelation | Compounds 5 and 6 showed excellent reducing power; all tested compounds (1-6) showed strong Fe2+ chelating activity. fabad.org.trresearchgate.net |

| Indole-2-carboxylic acid copper(II) complex (ICA-Cu) | Radical Scavenging (ABTS, OH, DPPH) | Inhibited ABTS radical by 94%, hydroxyl radical by 71%, and DPPH radical by 56% at 60 µM. mdpi.com |

| N-substituted derivatives and carboxamides | Radical Scavenging (DPPH, Nitric Oxide) | Compounds 3g, 5b, and 5c exhibited potential antioxidant activity. eurjchem.com |

Anti-inflammatory Research

The indole nucleus is a core component of several anti-inflammatory agents. chemrxiv.org Research has focused on creating novel indole-2-carboxylic acid derivatives to inhibit key inflammatory pathways. These compounds often work by reducing the production of pro-inflammatory mediators.

For example, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and found to effectively inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. rsc.org Similarly, indole derivatives of Ursolic Acid were shown to significantly reduce NO levels and downregulate pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages. chemrxiv.orgchemrxiv.org These derivatives also reduced the protein expression of principal inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemrxiv.org Another study synthesized indole-2-one derivatives that inhibited the expression of TNF-α, IL-6, COX-2, and iNOS in macrophages and provided significant protection from LPS-induced septic death in mice. researchgate.net

Other Reported Biological Activities (e.g., anticancer, antimicrobial, neuroprotective)

The versatility of the indole-2-carboxylic acid scaffold has led to its exploration in numerous other therapeutic areas.

Anticancer Activity: Indole derivatives are recognized for their potent anticancer activity. mdpi.comnih.gov A series of novel 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein showed significant inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells. nih.gov Indole-2-carboxamides have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-dependent kinase 2 (CDK2), inducing apoptosis in cancer cells with high potency. nih.gov Furthermore, an indole-2-carboxylic acid copper(II) complex (ICA-Cu) demonstrated potent growth-inhibitory activity against human breast cancer cell lines MDA-MB-231 and MCF-7, with inhibition percentages greater than 90% at a 20 µM concentration. mdpi.com

Antimicrobial Activity: Indole alkaloids and their synthetic derivatives exhibit a wide range of antimicrobial effects. rsc.org Ester and amide derivatives of indole-2-carboxylic acid have been evaluated for their activity against various pathogens. fabad.org.trresearchgate.net One derivative, 4-chlorophenyl-1H-indole-2-carboxylate, was the most active against Enterococcus faecalis and showed significant activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) value of 8 µg/mL. fabad.org.trresearchgate.net A separate study on 5-substituted indole-2-carboxamide derivatives identified several compounds with high inhibitory antibacterial activity, with MIC values in the range of 0.12–6.25 μg/mL against pathogenic bacteria like Klebsiella pneumoniae and E. coli. lookchem.com Indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have also shown excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and C. krusei. nih.gov

Neuroprotective Activity: The indole structure is central to many compounds with neuroprotective effects, often linked to their ability to counteract oxidative stress. capes.gov.br Indole-2-carboxylic acid (I2CA) itself has been shown to act as a competitive antagonist at the glycine (B1666218) site of the NMDA receptor, which is implicated in excitotoxic neuronal death associated with stroke. nih.gov Synthetic indole–phenolic derivatives have been evaluated as multifunctional neuroprotectors, demonstrating metal-chelating properties and the ability to mitigate neuroinflammation and cytotoxicity induced by amyloid-beta. nih.gov Other indole derivatives, such as 5-methoxyindole-2-carboxylic acid (MICA), have shown promising effects in reducing ischemic area size and decreasing oxidative stress in stroke models. mdpi.com

Future Directions and Research Gaps

Exploration of Novel Therapeutic Targets for 5-isopropyl-1H-indole-2-carboxylic Acid

A significant opportunity lies in screening this compound and its derivatives against a diverse array of biological targets. The indole-2-carboxylic acid core has been identified as a "privileged scaffold" in medicinal chemistry, capable of interacting with numerous receptors and enzymes. Research on analogous structures has revealed potent activity against targets implicated in cancer, infectious diseases, and inflammatory conditions, suggesting fertile ground for new investigations.

Potential therapeutic targets for exploration include:

Immun-oncology Targets: Derivatives of indole-2-carboxylic acid have been identified as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). sci-hub.se These enzymes are crucial nodes in tryptophan metabolism and are implicated in tumor immune evasion. sci-hub.se Investigating the inhibitory potential of this compound against IDO1/TDO could open new avenues for cancer immunotherapy. sci-hub.se

Antiviral Enzymes: A compelling body of research has established indole-2-carboxylic acid derivatives as potent HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). mdpi.comrsc.orgnih.govnih.gov The core scaffold effectively chelates magnesium ions within the enzyme's active site, which is critical for its function. mdpi.comresearchgate.net This known mechanism provides a strong rationale for evaluating the anti-integrase activity of the 5-isopropyl substituted variant.

Cancer-Associated Proteins: Beyond immuno-oncology, indole-based compounds have been investigated as inhibitors of other cancer-related proteins. For instance, derivatives have been designed to target the 14-3-3η protein for the treatment of liver cancer and to act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). mdpi.comnih.govrsc.org Screening against a panel of kinases and other signaling proteins could reveal novel anti-cancer applications.

Metalloendopeptidases: The inhibition of metalloproteases like Endothelin-Converting Enzyme (ECE) has been explored for treating coronary heart disease. nih.gov A novel class of indole-based ECE inhibitors was identified through high-throughput screening, suggesting that the this compound scaffold could be explored for cardiovascular applications. nih.gov

| Therapeutic Area | Potential Target | Rationale Based on Analogue Studies | Citations |

| Oncology | IDO1/TDO | Derivatives are potent dual inhibitors, key for tumor immunotherapy. | sci-hub.se |

| 14-3-3η Protein | Optimized derivatives show inhibitory activity against liver cancer cell lines. | mdpi.comnih.gov | |

| EGFR/CDK2 | 5-substituted indole-2-carboxamides act as dual inhibitors with antiproliferative effects. | rsc.org | |

| Tubulin Polymerization | Indole-based compounds can bind to the colchicine (B1669291) binding site on tubulin. | nih.gov | |

| Infectious Disease | HIV-1 Integrase | The indole-2-carboxylic acid core chelates Mg2+ ions in the enzyme's active site. | mdpi.comrsc.orgnih.gov |

| Cardiovascular Disease | Endothelin-Converting Enzyme (ECE) | Indole-based structures have been identified as selective ECE inhibitors. | nih.gov |

| Inflammatory Disease | Cyclooxygenase (COX) | Indole (B1671886) derivatives have shown selective COX-2 inhibition. | dntb.gov.ua |

Advanced Synthetic Methodologies for Diversification

To fully explore the structure-activity relationship (SAR) of the this compound scaffold, access to a diverse library of analogues is essential. Future research must leverage advanced synthetic methodologies to functionalize the indole core at various positions.

Key areas for synthetic exploration include:

C-H Activation: This modern technique allows for the direct functionalization of indole C-H bonds, bypassing the need for pre-functionalized starting materials and offering a more efficient route to novel derivatives. numberanalytics.com

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings are powerful tools for introducing aryl and heteroaryl groups at different positions on the indole ring, enabling extensive SAR studies. numberanalytics.com

Sustainable Chemistry Approaches: The use of biocatalysis, with enzymes catalyzing reactions, and flow chemistry can lead to more efficient, scalable, and environmentally friendly syntheses of indole derivatives. numberanalytics.com

Novel Cyclization Strategies: Developing efficient methods for the initial construction of the substituted indole ring, such as palladium-catalyzed cyclization of N-(2-allylphenyl) benzamide, can streamline the synthesis of key precursors. mdpi.com

In-depth Mechanistic Studies of Biological Activities

A critical research gap is the detailed molecular mechanism by which this compound and its derivatives exert their biological effects. While screening can identify activity, in-depth mechanistic studies are required to understand how these compounds interact with their targets.

Future research should focus on:

Biophysical Interaction Analysis: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography should be employed to confirm direct binding to putative targets, determine binding kinetics and thermodynamics, and elucidate the precise binding mode.

Mechanism of Enzyme Inhibition: For enzymatic targets like HIV-1 integrase or IDO1, it is crucial to determine the mode of inhibition (e.g., competitive, non-competitive, allosteric). Studies have shown the 2-carboxyl group is critical for the binding of some indole derivatives to IDO1. sci-hub.se

Cellular Pathway Analysis: Once a target is validated, downstream cellular effects should be investigated. Techniques like Western blotting, qPCR, and cell-based reporter assays can clarify the compound's impact on signaling pathways and gene expression. nih.gov For example, one optimized derivative targeting the 14-3-3η protein was shown to induce G1-S phase cell cycle arrest in liver cancer cells. nih.gov

Development of Structure-Based Drug Design Strategies

As structural information about potential targets becomes available, structure-based drug design (SBDD) will be a powerful strategy for optimizing the this compound scaffold. SBDD uses the three-dimensional structure of the target to design molecules with enhanced potency and selectivity.

Key SBDD approaches include:

Fragment-Based Growth: Starting with the core indole scaffold, small chemical fragments can be computationally or experimentally screened to identify pieces that bind in adjacent pockets of the target protein. These can then be synthetically incorporated into the lead structure.

Scaffold Hopping: Replacing the indole core with other heterocyclic systems that maintain the key pharmacophoric features could lead to compounds with improved properties.

Targeting Allosteric Sites: Instead of competing with the natural substrate at the active site, designing molecules that bind to allosteric sites can offer higher selectivity and novel mechanisms of action.

Exploiting Specific Interactions: Research on related HIV-1 integrase inhibitors revealed a hydrophobic cavity near the active site. mdpi.comrsc.org Designing derivatives of this compound with substituents that can form favorable interactions within this pocket could significantly enhance potency. mdpi.comnih.gov

Computational Studies for Predictive Modeling

In silico methods are indispensable for accelerating the drug discovery process. Computational studies can prioritize synthetic efforts, predict biological activities, and provide insights into molecular interactions.

Future computational work should involve:

Molecular Docking: This technique can be used to predict the binding conformation of this compound and its virtual derivatives within the active site of various targets. sci-hub.semdpi.comresearchgate.net Docking studies have been successfully used to guide the design of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase and IDO1/TDO. sci-hub.semdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate physicochemical properties of compounds with their biological activity. ijpsr.com Developing a robust QSAR model for a series of this compound analogues can help predict the activity of unsynthesized compounds and identify the key structural features required for potency. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how the ligand interacts with its target protein over time, helping to assess the stability of the predicted binding mode and revealing key interactions that may not be apparent from static docking poses. sci-hub.se

Q & A

Q. Basic Research Focus

- NMR/IR Spectroscopy : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and isopropyl substitution patterns (¹H NMR: δ 1.2–1.4 ppm for CH(CH₃)₂).

- HPLC/MS : Assess purity and molecular weight (e.g., expected m/z 217.1 for the parent ion).

- Melting Point Analysis : Compare with literature values (e.g., indole-5-carboxylic acid derivatives melt at 208–210°C ). Discrepancies >2°C suggest impurities .

How should researchers address contradictory physicochemical data (e.g., melting points) across studies?

Advanced Research Focus

Contradictions often arise from polymorphic forms or impurities. Solutions include:

- Recrystallization : Test solvents (e.g., ethanol vs. acetic acid) to isolate pure polymorphs.

- Differential Scanning Calorimetry (DSC) : Identify phase transitions and validate thermal stability.

- Elemental Analysis : Verify stoichiometric purity (e.g., %C, %H within 0.3% of theoretical values) .

For example, indole-6-carboxylic acid exhibits a 3°C variation in melting points (256–259°C) due to residual solvents .

What protocols ensure stability of this compound during storage?

Q. Basic Research Focus

- Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar).

- Stability Monitoring : Use accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC to track decomposition .

No stability data exists for this compound, but related indole-carboxylic acids degrade via hydrolysis of the carboxylic acid group in humid conditions .

How can researchers design preliminary toxicological assessments for this compound?

Advanced Research Focus

Given limited toxicology

- In Vitro Assays : Test cytotoxicity in HepG2 cells (IC₅₀) and mutagenicity via Ames test (±S9 metabolic activation).

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated oxidation.

- Allergenicity : Perform direct peptide reactivity assays (DPRA) for skin sensitization potential .

Current SDS data indicates no carcinogenicity classification by IARC or OSHA, but structural analogs (e.g., 5-chloroindole-2-carboxylic acid) require caution due to reactive intermediates .

What computational tools predict the physicochemical properties of this compound?

Q. Advanced Research Focus

- LogP Calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity (e.g., predicted LogP ~1.6 for similar indoles ).

- pKa Prediction : The carboxylic acid group has a predicted pKa of ~4.1, critical for solubility in buffer formulations .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., COX-2 enzymes) to guide SAR studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.